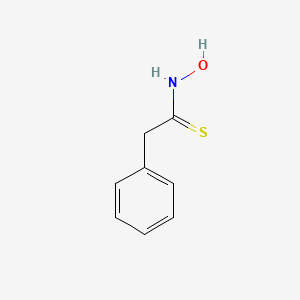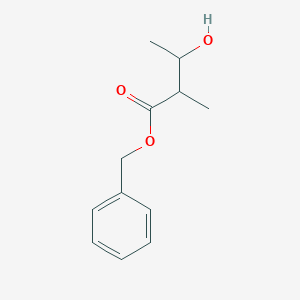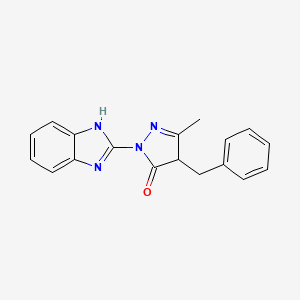
2-(1H-benzimidazol-2-yl)-5-methyl-4-(phenylmethyl)-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-5-methyl-4-(phenylmethyl)-4H-pyrazol-3-one is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Tautomerism
Synthesis Process : The compound has been synthesized through cyclocondensation, involving reactions like the cyclocondensation of 1-methyl-2-phenacyl-1H-benzimidazole with aroylhydrazines, yielding products displaying tautomerism (Dzvinchuk & Lozinskii, 2011). A similar process has been used for the synthesis of 2-[3(5)-aryl(methyl)pyrazol-4-yl]-1H-benzimidazoles, highlighting the tautomerism in these compounds (Dzvinchuk & Lozinskii, 2006).
Tautomerism and Structural Studies : Studies have shown that the more stable tautomers of these compounds have specific structural features, like electron-donor aryl substituents at certain positions of the pyrazole ring. This is crucial in understanding the stability and reactivity of these compounds (Dzvinchuk et al., 2009).
Biological Importance and Drug Likeness
Molecular Docking and Biological Relevance : The compound's biological importance has been explored through molecular docking studies. This research indicates the drug-likeness behavior of the synthesized molecule, providing insights into potential therapeutic applications (El Foujji et al., 2021).
Analgesic and Antimicrobial Activities : Some derivatives of this compound have shown significant analgesic, anti-inflammatory, and antimicrobial activities. This opens avenues for its potential use in pain management and infection control (Chikkula & Sundararajan, 2017).
Synthesis for Further Research and Applications
Efficient Synthesis Methods : Research has developed efficient synthesis methods for related benzimidazole-based heterocycles, which are vital for creating novel compounds for further study and potential applications (Darweesh et al., 2016).
Novel Derivatives and Biological Activities : The synthesis of novel derivatives and their subsequent analysis for biological activities like antiproliferative effects against cancer cell lines underscores the compound's importance in medicinal chemistry (Ashok et al., 2020).
properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-benzyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O/c1-12-14(11-13-7-3-2-4-8-13)17(23)22(21-12)18-19-15-9-5-6-10-16(15)20-18/h2-10,14H,11H2,1H3,(H,19,20) |
InChI Key |
XQRSXNVBOLGUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



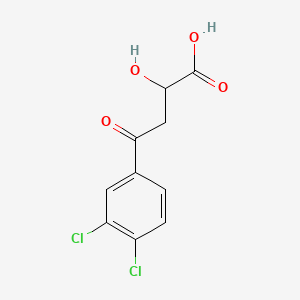
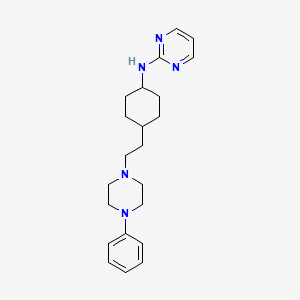


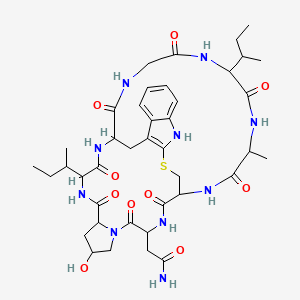


![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)
![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)

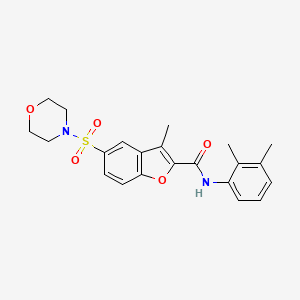
![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)
